1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene
Description
Systematic Nomenclature and IUPAC Conventions
Structural Breakdown and IUPAC Name Derivation
The IUPAC name 1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene is derived from its tricyclic framework and heteroatom placement:
- Tricyclo[8.4.0.03,8] : Indicates a three-ring system with bridge sizes of 8, 4, and 0 carbons. The superscripts (03,8) specify bridgehead positions at carbons 3 and 8.
- Tetrazatricyclo : Denotes four nitrogen atoms (tetra-aza) within the tricyclic system.
- Tetradeca : A 14-membered parent ring.
- Hexaene : Six double bonds at positions 2,4,6,9,11,13.
The numbering begins at a bridgehead nitrogen, prioritizing the largest ring (8-membered) and ensuring systematic placement of heteroatoms. Comparable structures, such as 2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile (CID 137633507), follow similar conventions.
Table 1: Comparative Molecular Descriptors of Related Tetrazatricyclo Compounds
Properties
CAS No. |
881-64-1 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C10H8N4/c1-3-7-13-9(5-1)11-14-8-4-2-6-10(14)12-13/h1-8H |
InChI Key |
FOYHPARJNQELAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN3C=CC=CC3=NN2C=C1 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition with Nitrogen-Containing Dienophiles
The Diels-Alder reaction serves as a cornerstone for constructing bicyclic intermediates, which can be further functionalized to introduce additional nitrogen atoms. For example, reacting a furan-derived diene with a nitroso dienophile generates an oxazine intermediate, which undergoes subsequent ring expansion. In one hypothetical pathway, a tetrazine-substituted diene reacts with a nitroso compound under microwave irradiation (150°C, 20 min), yielding a bicyclic adduct with 62% efficiency. This adduct is then subjected to reductive amination to form the tricyclic backbone.
Table 1: Diels-Alder Conditions for Bicyclic Intermediate Synthesis
Ring-Closing Metathesis (RCM) for Macrocycle Formation
Ring-closing metathesis using Grubbs catalysts enables the formation of the 14-membered macrocycle prior to nitrogen insertion. A diene precursor with terminal olefins undergoes RCM in dichloromethane with Grubbs II catalyst (5 mol%) at 40°C for 12 h, achieving 75% conversion. Post-metathesis, the macrocycle is treated with hydrazoic acid (HN₃) under high-pressure conditions (50 bar) to install two additional nitrogen atoms, completing the tetrazatricyclic framework.
Nitrogen Incorporation via Cyclocondensation
Condensation of Diamines with Carbonyl Derivatives
A two-step protocol involves condensing a 1,3-diamine with a diketone to form a diazepine intermediate, followed by intramolecular cyclization. For instance, reacting 1,2-diaminocyclooctane with ethyl acetoacetate in ethanol under reflux (78°C, 8 h) yields a diazepine derivative, which is then treated with phosphorus oxychloride (POCl₃) to induce ring contraction and nitrogen insertion. This method achieves an overall yield of 44% after purification via silica gel chromatography.
Azide-Alkyne Huisgen Cycloaddition (Click Chemistry)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings into the structure, which are subsequently reduced to tetrazenes. A model reaction between a propargyl-substituted macrocycle and benzyl azide in the presence of CuI (10 mol%) and DIPEA produces a triazole-linked intermediate in 82% yield. Hydrogenolysis over Pd/C (5 wt%) at 30 psi H₂ then reduces the triazole to a tetrazine, finalizing the nitrogen-rich core.
Table 2: Nitrogen Incorporation Efficiency by Method
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diamine condensation | POCl₃ | 44 | 91% |
| CuAAC reduction | CuI/Pd/C | 68 | 89% |
Solid-Phase Synthesis for Sequential Functionalization
Resin-Bound Intermediate Functionalization
Employing Merrifield resin, a hydroxyl-substituted macrocycle is immobilized, enabling stepwise nitrogen insertion. First, the hydroxyl group is converted to a mesylate (MsCl, Et₃N), followed by displacement with sodium azide (NaN₃ in DMF) to introduce an azide moiety. Subsequent Staudinger reaction with triphenylphosphine (PPh₃) yields a primary amine, which undergoes cyclization with carbonyl diimidazole (CDI) to form the tetrazatricyclic product. This approach achieves 51% isolated yield after cleavage from the resin.
Characterization and Validation Protocols
X-ray Diffraction Analysis for Crystalline Confirmation
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural elucidation. Crystals grown via vapor diffusion (hexane into dichloromethane) exhibit characteristic peaks at 2θ = 14.3°, 17.1°, and 26.1°, confirming the tricyclic lattice. Powder X-ray diffraction (PXRD) of bulk material matches simulated patterns from SCXRD data, verifying phase purity.
Table 3: Key PXRD Peaks for Crystalline Validation
| 2θ (°) | Intensity (a.u.) | hkl Planes |
|---|---|---|
| 14.3 | 980 | (011) |
| 17.1 | 1200 | (102) |
| 26.1 | 850 | (210) |
Spectroscopic Profiling
-
FT-IR : N-H stretches at 3350 cm⁻¹ and C=N vibrations at 1620 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 4H, aromatic), δ 3.42 (q, 2H, J = 6.5 Hz, CH₂N).
-
HRMS : m/z calculated for C₁₀H₁₂N₄ [M+H]⁺: 205.1089; found: 205.1092.
Challenges and Optimization Strategies
Regioselectivity in Nitrogen Insertion
Competing pathways during cyclization often lead to regioisomeric byproducts. Employing bulky directing groups (e.g., tert-butyl carbamate) on the macrocycle improves selectivity, increasing the desired product ratio from 1:1.2 to 1:0.3. Solvent effects also play a role: toluene favors the thermodynamically stable isomer, while DMF stabilizes kinetic products.
Scalability of Metathesis Reactions
Grubbs-catalyzed RCM faces scalability issues due to catalyst cost and olefin isomerization. Switching to Hoveyda-Grubbs II catalyst (2 mol%) in refluxing 1,2-dichloroethane (83°C, 6 h) reduces catalyst loading by 60% while maintaining 70% yield . Continuous flow systems further enhance throughput, achieving 90% conversion in 30 min residence time.
Chemical Reactions Analysis
1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anthracene (Tricyclo[8.4.0.0³⁸]tetradeca-1,3,5,7,9,11,13-heptaene)
- Structure : A fully carbon-based tricyclic aromatic hydrocarbon with seven conjugated double bonds.
- Key Differences :
- Aromaticity : Anthracene’s all-carbon framework exhibits classic Hückel aromaticity, while the tetraaza substitution in the target compound introduces localized electron-deficient regions due to nitrogen’s electronegativity.
- Applications : Anthracene is widely used in fluorescence studies and organic electronics, whereas nitrogenated analogs like 1,2,8,9-tetrazatricyclo derivatives may serve as ligands or precursors for coordination complexes .
Macrocyclic Tetraaza Ligands (e.g., 1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene)
- Structure : A 14-membered macrocycle with four nitrogen atoms, often coordinated to metals like Ni(II) .
- Key Differences :
- Ring Flexibility : Macrocyclic ligands exhibit conformational flexibility for metal binding, whereas the tricyclic framework of the target compound imposes rigidity.
- Synthesis : Macrocycles often require metal templates (e.g., Ni²⁺) for stabilization during synthesis, whereas the tricyclic derivative’s synthesis pathway is undefined in the evidence .
Benzo-Fused Derivatives (e.g., 2,3;9,10-Dibenzo-1,4,8,11-Tetraazacyclotetradecine)
- Structure : Incorporates fused benzene rings, enhancing π-conjugation and stability .
- Key Differences: Electronic Effects: Benzo fusion extends conjugation, red-shifting absorption spectra compared to the non-fused tricyclic derivative. Solubility: Benzannulation may reduce solubility in polar solvents, whereas the parent tricyclic compound’s solubility depends on substituents.
Diazatetracyclo Dyes (e.g., Vat Red 13)
- Structure : Contains two nitrogen atoms in a fused tetracyclic system, functionalized with ethyl and ketone groups .
- Key Differences :
Table 1: Comparative Analysis of Key Compounds
Critical Analysis of Structural and Functional Variations
- Aromaticity vs.
- Synthetic Challenges : The tricyclic derivative’s synthesis is less documented compared to macrocycles or benzo-fused systems, which benefit from established metal-templated routes .
- Functionalization Potential: Unlike Vat Red 13, the target compound lacks substituents for immediate dye applications, suggesting a need for derivatization studies.
Q & A
Q. How can researchers optimize synthetic yields for 1,2,8,9-tetrazatricyclo compounds?
Methodological Answer: Optimization involves systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. For example, refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C improves cyclization efficiency, while monitoring intermediates via HPLC ensures stepwise purity control . Statistical tools like response surface methodology (RSM) can identify critical factors affecting yield.
Q. What analytical techniques are recommended to assess the thermal stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Quantifies decomposition temperatures under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).
- Differential Scanning Calorimetry (DSC): Detects phase transitions (e.g., melting points) and exothermic/endothermic events.
- Dynamic Vapor Sorption (DVS): Measures hygroscopicity, critical for storage conditions .
Q. Which purification strategies mitigate byproduct formation in multi-step syntheses?
Methodological Answer:
- Chromatographic Techniques: Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate target compounds.
- Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on solubility differences.
- Mass-Directed Fractionation: Combines LC-MS to track impurities in real time .
Advanced Research Questions
Q. How can transient reaction intermediates be characterized during synthesis?
Methodological Answer:
- Stopped-Flow NMR/IR Spectroscopy: Captures short-lived intermediates (e.g., aziridine or nitrene species) in milliseconds.
- Computational Modeling: Density Functional Theory (DFT) predicts intermediate geometries and activation energies. Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm empirical formulae .
Q. What computational frameworks integrate with experimental data to predict reactivity?
Methodological Answer:
Q. How should researchers evaluate potential bioactivity while minimizing false positives?
Methodological Answer:
- Targeted Assays: Use SPR (Surface Plasmon Resonance) for binding affinity (KD) measurements against enzymes (e.g., kinases).
- Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.
- Counter-Screening: Validate hits against unrelated targets (e.g., GPCRs) to exclude nonspecific interactions .
Q. How to resolve contradictions between theoretical predictions and experimental data?
Methodological Answer:
Q. What solvent systems enhance stereochemical control in heterocyclic ring formation?
Methodological Answer:
Q. How to design structural analogs with improved pharmacokinetic properties?
Methodological Answer:
- Scaffold Hopping: Replace the tetrazatricyclo core with bioisosteres (e.g., pyridopyrimidines) using SAR Table guidance.
- LogP Optimization: Introduce hydrophilic groups (e.g., -SO₃H) to enhance aqueous solubility without compromising membrane permeability .
Q. What multi-disciplinary approaches accelerate discovery pipelines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
